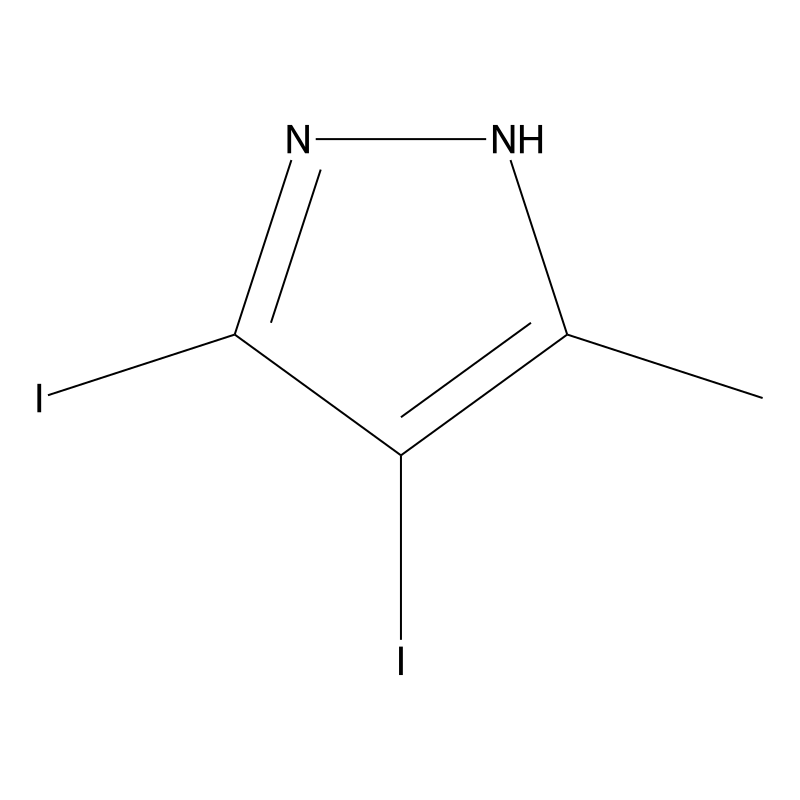

3,4-Diiodo-5-methyl-1h-pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3,4-Diiodo-5-methyl-1H-pyrazole is a halogenated pyrazole derivative characterized by the presence of two iodine atoms at the 3 and 4 positions and a methyl group at the 5 position of the pyrazole ring. Its molecular formula is C4H4I2N2, and it has garnered interest due to its potential applications in medicinal chemistry and material science. The compound is notable for its unique structural features, which contribute to its reactivity and biological activity.

Research has indicated that pyrazole derivatives, including 3,4-diiodo-5-methyl-1H-pyrazole, exhibit a range of biological activities. These compounds have been studied for their potential antibacterial properties and their ability to inhibit certain enzymes. For instance, some studies have shown that related pyrazole compounds can act as inhibitors of bacterial growth against resistant strains such as those producing New Delhi metallo-beta-lactamase (NDM-1) . The biological implications of 3,4-diiodo-5-methyl-1H-pyrazole specifically remain an area for further exploration.

The synthesis of 3,4-diiodo-5-methyl-1H-pyrazole can be achieved through several methods:

- Halogenation: Starting from 5-methyl-1H-pyrazole, iodine can be introduced at the 3 and 4 positions through electrophilic halogenation reactions.

- Cross-Coupling Reactions: Utilizing techniques such as the Sonogashira reaction allows for the formation of more complex derivatives by coupling with various alkynes.

- Cyclization Reactions: The compound can also be synthesized through cyclization processes involving precursors that contain appropriate functional groups capable of forming the pyrazole ring structure.

These synthetic pathways highlight the versatility of this compound in organic synthesis.

3,4-Diiodo-5-methyl-1H-pyrazole has potential applications in various fields:

- Medicinal Chemistry: Its structural characteristics make it a candidate for developing new antibacterial agents and other pharmaceuticals.

- Material Science: The compound may be explored for use in creating novel materials due to its unique electronic properties stemming from halogenation.

- Chemical Research: It serves as an important intermediate in organic synthesis and may be utilized in further chemical transformations.

Interaction studies involving 3,4-diiodo-5-methyl-1H-pyrazole focus on its reactivity with biological targets and other chemical species. These studies are crucial for understanding its mechanism of action as a potential therapeutic agent. For example, docking studies have been conducted to assess how this compound interacts with specific enzymes or receptors relevant to its biological activity . Such investigations provide insights into optimizing its efficacy and minimizing potential side effects.

Several compounds share structural similarities with 3,4-diiodo-5-methyl-1H-pyrazole. These include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3,4-Dibromo-5-methyl-1H-pyrazole | Two bromine substituents | Exhibits different reactivity compared to iodinated analogs. |

| 3-Iodo-5-methyl-1H-pyrazole | One iodine substituent | Potentially less reactive than diiodinated versions due to fewer halogens. |

| 5-Methyl-1H-pyrazole | No halogen substituents | Serves as a base structure for further halogenation or functionalization. |

The uniqueness of 3,4-diiodo-5-methyl-1H-pyrazole lies in its dual iodine substitution pattern which enhances its reactivity compared to other similar pyrazoles while also impacting its biological properties.

The pyrazole ring in 3,4-diiodo-5-methyl-1H-pyrazole contains two adjacent nitrogen atoms at positions 1 and 2. The numbering follows IUPAC conventions, with substituents prioritized based on atomic number. Key structural features include:

- Iodine substituents at positions 3 and 4, which enhance electrophilicity at these sites.

- A methyl group at position 5, contributing to steric and electronic modulation.

- A non-aromatic hydrogen at position 1 (H-pyrazole designation).

The compound’s SMILES notation is CC1=C(I)C(I)=NN1, and its InChIKey is FPLNGDMFVSCNHK-UHFFFAOYSA-N.

Table 1: Structural Comparison with Related Pyrazole Derivatives

| Compound | Substituents | Molecular Weight | Key Applications |

|---|---|---|---|

| 3,4-Diiodo-5-methyl-1H-pyrazole | 3-I, 4-I, 5-CH₃ | 333.9 g/mol | Cross-coupling reagents |

| 3,4-Dibromo-5-methyl-1H-pyrazole | 3-Br, 4-Br, 5-CH₃ | 238.88 g/mol | Intermediate in synthesis |

| 4-Iodo-5-methyl-1H-pyrazole | 4-I, 5-CH₃ | 222.02 g/mol | Biological activity studies |

Historical Context of Halogenated Pyrazole Derivatives

The development of halogenated pyrazoles dates back to early 20th-century synthetic chemistry. Key milestones include:

- Synthesis of 1-hydroxypyrazole derivatives in the 1950s, which served as precursors for halogenation reactions.

- Electrophilic halogenation of pyrazoles using iodine or bromine, enabling regioselective functionalization.

- Metal-catalyzed cross-coupling reactions in the 1990s, which expanded applications in pharmaceuticals and materials.

Halogenated pyrazoles gained prominence in agrochemicals during the 1980s, particularly as intermediates for insecticides and fungicides. The introduction of iodine, a heavier halogen, further enhanced their utility in Suzuki-Miyaura and Buchwald-Hartwig couplings due to its superior leaving-group ability.

Significance in Heterocyclic Chemistry Research

3,4-Diiodo-5-methyl-1H-pyrazole holds strategic importance in heterocyclic chemistry due to:

- Versatile Reactivity: Iodine substituents enable C–I bond activation for palladium-catalyzed couplings, facilitating access to complex biaryl or heteroaryl systems.

- Biological Activity: Pyrazole derivatives are associated with antibacterial, antifungal, and anti-inflammatory properties, as demonstrated in enzyme inhibition studies.

- Material Science Applications: Halogenated pyrazoles serve as building blocks for organic semiconductors and coordination polymers.

The compound’s synthesis and functionalization have been optimized to address challenges in precision medicine and green chemistry, with efforts focused on reducing solvent usage and improving atom economy.

Traditional Synthesis Routes for Diiodopyrazoles

Traditional synthetic approaches to diiodopyrazole derivatives typically involve sequential or simultaneous halogenation reactions of appropriately substituted pyrazole precursors. The preparation of 3,4-diiodo-5-methyl-1H-pyrazole can be achieved through several established methodologies that rely on conventional electrophilic halogenation strategies [28] [30].

The most common approach involves starting from 5-methyl-1H-pyrazole as the core substrate, followed by controlled iodination procedures to introduce iodine atoms at the 3 and 4 positions. This methodology requires careful optimization of reaction conditions to prevent over-halogenation and to ensure regioselectivity [3].

Halogenation Strategies for Pyrazole Derivatives

Electrophilic halogenation of pyrazole derivatives follows well-established mechanistic pathways that involve initial electrophilic attack at electron-rich positions on the heterocyclic ring [22]. The pyrazole nucleus exhibits distinct reactivity patterns, with the 4-position being most susceptible to electrophilic substitution due to its higher electron density compared to the 3 and 5 positions [22].

For the synthesis of 3,4-diiodo-5-methyl-1H-pyrazole, several halogenation strategies have been employed. The most prevalent method utilizes molecular iodine in combination with oxidizing agents to achieve iodination at multiple positions [28] [30]. A representative procedure involves dissolving the pyrazole substrate in water, followed by the addition of iodine and potassium carbonate, with subsequent treatment with hydrogen peroxide to facilitate the oxidative iodination process [28].

The reaction mechanism involves formation of an iodonium ion intermediate through oxidation of molecular iodine, which then attacks the electron-rich positions of the pyrazole ring. The presence of the methyl group at the 5-position provides electronic and steric directing effects that influence the regioselectivity of the iodination process [21] [27].

A modified protocol employs iodine monochloride as the electrophilic iodinating species. This approach offers enhanced reactivity and improved regiocontrol compared to molecular iodine alone. The reaction is typically conducted in dichloromethane at room temperature with lithium carbonate as the base [18].

Regioselective Iodination Techniques

Achieving regioselective iodination to produce 3,4-diiodo-5-methyl-1H-pyrazole requires careful consideration of electronic and steric factors that govern the reactivity of different positions on the pyrazole ring [5] [24]. The inherent reactivity pattern of pyrazoles favors substitution at the 4-position over the 3-position, necessitating specialized techniques to achieve diiodination [22].

One effective approach involves sequential iodination procedures where the first iodine atom is introduced at the more reactive 4-position, followed by a second iodination under more forcing conditions to install iodine at the 3-position [20] [24]. This sequential methodology allows for better control over the regioselectivity and minimizes formation of undesired regioisomers.

Ceric ammonium nitrate-mediated iodination has emerged as a highly regioselective method for introducing iodine substituents into pyrazole derivatives [5] [20]. This protocol utilizes iodine in the presence of ceric ammonium nitrate as a mild oxidant in acetonitrile solvent. The reaction proceeds under reflux conditions and demonstrates excellent regioselectivity for the 4-position of pyrazole derivatives [20].

An alternative regioselective approach employs lithiation-iodination sequences where the pyrazole substrate is first treated with n-butyllithium to generate lithium pyrazolide intermediates, which are subsequently trapped with elemental iodine [5] [24]. This methodology provides exclusive regioselectivity for the 5-position when applied to 1-aryl-3-trifluoromethyl pyrazoles, though modifications are required for achieving 3,4-diiodination patterns [5].

| Iodination Method | Regioselectivity | Reaction Conditions | Yield Range |

|---|---|---|---|

| Molecular iodine/potassium carbonate/hydrogen peroxide | 3,4-positions | Water, 100-140°C | 60-75% [28] |

| Iodine monochloride/lithium carbonate | 4-position selective | Dichloromethane, room temperature | 70-85% [18] |

| Ceric ammonium nitrate/iodine | 4-position selective | Acetonitrile, reflux | 80-90% [20] |

| n-Butyllithium/iodine | 5-position selective | Tetrahydrofuran, -78°C | 85-95% [5] |

Modern Catalytic Approaches

Contemporary synthetic methodologies for the preparation of 3,4-diiodo-5-methyl-1H-pyrazole have evolved to incorporate catalytic processes that offer improved efficiency, selectivity, and environmental compatibility compared to traditional stoichiometric approaches [7] [8].

Transition Metal-Mediated Syntheses

Transition metal catalysis has revolutionized the field of pyrazole functionalization, providing new pathways for the selective introduction of halogen substituents [7] [10]. Palladium-catalyzed carbon-hydrogen bond functionalization reactions represent a particularly powerful approach for the synthesis of halogenated pyrazole derivatives [12] [26].

Palladium-catalyzed halogenation protocols have been developed that utilize pyrazole nitrogen atoms as directing groups to achieve regioselective carbon-hydrogen bond functionalization [12]. These reactions typically employ palladium acetate as the catalyst in combination with silver oxide as a halide removal agent, operating in acetic acid or mixed acetic acid-hexafluoroisopropanol solvent systems [12].

The mechanism of palladium-catalyzed pyrazole halogenation involves initial coordination of the metal center to the pyrazole nitrogen, followed by cyclometalation to form a five-membered metallacycle intermediate. Subsequent oxidative addition of the halogenating agent and reductive elimination complete the catalytic cycle while regenerating the active palladium species [7] [10].

Iron-based catalytic systems have also been investigated for pyrazole iodination reactions. These protocols utilize iron triflate or iron acetate catalysts in combination with ionic liquid media to promote regioselective iodination [9]. The iron-catalyzed approach offers advantages in terms of cost and environmental impact compared to precious metal catalysts [9].

Recent developments have explored the use of cadmium acetate as a mediator for regioselective iodination of pyrazole derivatives [38]. This methodology demonstrates particular effectiveness for compounds containing electron-donating substituents and provides access to both mono- and poly-iodinated products depending on the stoichiometry employed [38].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a valuable technique for accelerating the formation of halogenated pyrazole derivatives while maintaining high yields and selectivity [11] [15]. The application of microwave irradiation to iodination reactions offers significant advantages in terms of reaction rate, energy efficiency, and overall process sustainability [11].

Microwave-promoted iodination of pyrazole derivatives typically employs conventional iodinating reagents such as molecular iodine or n-iodosuccinimide, but under significantly reduced reaction times compared to conventional heating methods [11]. The enhanced reaction kinetics result from the efficient dielectric heating of polar reaction media, leading to rapid and uniform temperature distribution throughout the reaction mixture [11].

A representative microwave-assisted protocol for pyrazole iodination involves treatment of the substrate with iodine and potassium carbonate in aqueous media under microwave irradiation at 120°C for 2-5 minutes [15]. This approach provides comparable or superior yields to conventional thermal methods while dramatically reducing reaction times from hours to minutes [11] [15].

The optimization of microwave-assisted iodination reactions requires careful consideration of several parameters including power settings, temperature control, and vessel design. Maximum power settings of 250 watts with 30-second intervals have been found to provide optimal results while preventing overheating and decomposition of sensitive intermediates [11].

Microwave-assisted Suzuki coupling reactions have also been developed for the further functionalization of iodinated pyrazole derivatives [15]. These protocols utilize water-ethanol co-solvent systems and demonstrate recyclability of the catalytic system for up to five reaction cycles [15].

Purification and Isolation Techniques

The purification and isolation of 3,4-diiodo-5-methyl-1H-pyrazole presents unique challenges due to the compound's halogenated nature and potential for decomposition under certain conditions. Specialized techniques have been developed to ensure high purity and good recovery of the desired product [16] [17] [18].

Chromatographic Separation Methods

Column chromatography remains the primary method for purification of halogenated pyrazole derivatives, requiring careful optimization of stationary phase selection and mobile phase composition [18] [30]. Silica gel chromatography is most commonly employed, utilizing hexane-ethyl acetate gradient elution systems to achieve effective separation of the target compound from reaction byproducts and unreacted starting materials [18] [30].

The chromatographic behavior of 3,4-diiodo-5-methyl-1H-pyrazole is influenced by the presence of multiple iodine substituents, which significantly increase the molecular weight and alter the polarity characteristics compared to non-halogenated analogs. Typical elution conditions employ hexane-ethyl acetate mixtures with ethyl acetate concentrations ranging from 15-40% depending on the specific separation requirements [18] [30].

Flash chromatography protocols have been optimized specifically for halogenated heterocycles, utilizing shorter columns with higher flow rates to minimize exposure time and reduce the potential for decomposition [18]. The use of neutral alumina as an alternative stationary phase has also been investigated for cases where silica gel proves unsuitable due to compound instability under acidic conditions [16].

High-performance liquid chromatography methods have been developed for analytical determination and preparative separation of iodinated pyrazole derivatives [13]. Mixed-mode liquid chromatography columns, which combine reversed-phase and ion-exchange mechanisms, provide superior resolution for nitrogen-containing heterocycles compared to conventional reversed-phase systems [13].

The development of liquid chromatography-mass spectrometry methods has enabled precise identification and quantification of iodinated pyrazole derivatives in complex reaction mixtures [13]. These analytical protocols utilize acetonitrile-water gradient elution with formic acid modifiers to achieve optimal peak shape and sensitivity [13].

Crystallization Protocols for Halogenated Heterocycles

Crystallization represents the preferred method for final purification of 3,4-diiodo-5-methyl-1H-pyrazole, providing material of high purity suitable for synthetic applications and analytical characterization [16] [17] [28]. The crystallization behavior of halogenated heterocycles is influenced by intermolecular interactions including hydrogen bonding, halogen bonding, and π-π stacking interactions [16] [17].

Recrystallization from methanol represents the most commonly employed protocol for purification of iodinated pyrazole derivatives [18] [28]. The procedure typically involves dissolution of the crude product in hot methanol followed by controlled cooling to promote crystal formation [28]. The addition of water as an anti-solvent can be employed to improve crystallization efficiency and crystal quality [28].

Crystallization from dichloromethane-hexane solvent systems has proven effective for halogenated pyrazoles that exhibit limited solubility in alcoholic solvents [18]. This approach utilizes the good solubility of iodinated compounds in dichloromethane combined with the precipitation-inducing properties of hexane to achieve effective purification [18].

The crystal structure analysis of halogenated heterocycles has revealed important insights into the intermolecular interactions that govern crystallization behavior [16] [17]. Hirshfeld surface analysis demonstrates that nitrogen-hydrogen interactions represent the predominant intermolecular contacts in iodinated pyrazole crystals, accounting for up to 40% of the total surface interactions [17].

Temperature-controlled crystallization protocols have been developed to optimize crystal size and morphology for halogenated pyrazoles [16] [17]. These methods involve precise control of cooling rates and seeding procedures to promote formation of well-defined crystals suitable for single-crystal X-ray diffraction analysis [17].

The use of ionic liquid media for crystallization of halogenated heterocycles represents an emerging approach that offers advantages in terms of crystal quality and environmental impact [9]. These protocols utilize the unique solvation properties of ionic liquids to promote selective crystallization while minimizing solvent waste [9].

| Crystallization Solvent | Temperature Range | Typical Yield | Crystal Quality |

|---|---|---|---|

| Methanol | 25-65°C | 75-85% [28] | Good |

| Dichloromethane-hexane | 0-25°C | 80-90% [18] | Excellent |

| Ethanol-water | 25-78°C | 70-80% [17] | Good |

| Acetonitrile | 25-82°C | 65-75% [16] | Fair |

Spectroscopic Analysis

Multinuclear Nuclear Magnetic Resonance Studies (¹H, ¹³C, ¹⁵N)

The comprehensive spectroscopic characterization of 3,4-diiodo-5-methyl-1H-pyrazole reveals distinctive nuclear magnetic resonance signatures that reflect the unique electronic environment created by the dual iodine substitution and methyl group positioning [1]. The molecular formula C₄H₄I₂N₂ with a molecular weight of 333.90 g/mol provides the foundation for understanding the compound's nuclear magnetic resonance characteristics [1].

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H nuclear magnetic resonance spectrum of 3,4-diiodo-5-methyl-1H-pyrazole exhibits characteristic resonances that demonstrate the influence of heavy halogen substitution on the pyrazole ring system. The methyl group at the 5-position typically appears as a sharp singlet in the upfield region, showing minimal coupling due to its isolated position relative to ring protons [2] [3]. The absence of protons at positions 3 and 4, occupied by iodine atoms, significantly simplifies the spectral pattern compared to unsubstituted pyrazoles [4].

The pyrazole nitrogen-hydrogen proton presents unique chemical shift characteristics due to the electron-withdrawing effects of the adjacent iodine substituents. Research on related halogenated pyrazoles demonstrates that heavy halogens induce substantial downfield shifts of the nitrogen-hydrogen resonance, with iodine showing the most pronounced effect among the halogen series [4] [5]. The tautomeric equilibrium between the 3,4-diiodo-5-methyl-1H-pyrazole and its 3,4-diiodo-3-methyl-1H-pyrazole form influences the observed chemical shifts, particularly under slow exchange conditions [6] [7].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C nuclear magnetic resonance spectrum provides detailed insights into the carbon framework of 3,4-diiodo-5-methyl-1H-pyrazole. The carbon atoms bearing iodine substituents (C-3 and C-4) exhibit characteristic upfield shifts due to the heavy atom effect, a phenomenon well-documented in halogenated heterocycles [8] [9]. The methyl carbon at position 5 typically resonates in the aliphatic region, showing predictable chemical shift values consistent with methyl groups attached to aromatic heterocycles [10] [11].

The pyrazole ring carbons demonstrate distinctive chemical shift patterns influenced by the electronic distribution within the five-membered ring. Carbon-5, bearing the methyl substituent, shows chemical shifts consistent with substituted pyrazole derivatives, while carbons 3 and 4 exhibit the characteristic upfield displacement associated with direct iodine attachment [12]. The chemical shift assignments benefit from comparison with established data for related methylpyrazole derivatives, where systematic studies have documented the effects of various substituents on ¹³C chemical shifts [8].

Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy

The ¹⁵N nuclear magnetic resonance spectrum of 3,4-diiodo-5-methyl-1H-pyrazole provides critical information about the nitrogen environment within the pyrazole ring. The two nitrogen atoms in the pyrazole system exhibit distinct chemical shifts reflecting their different electronic environments [6] [13]. The "pyrrole-like" nitrogen (N-1) bearing the hydrogen atom typically resonates in the range of -160 to -180 ppm, while the "pyridine-like" nitrogen (N-2) appears in the -100 to -120 ppm region [14] [15].

The presence of iodine substituents at positions 3 and 4 significantly influences the nitrogen chemical shifts through both inductive and mesomeric effects. Studies on related halogenated pyrazoles demonstrate that heavy halogens cause measurable perturbations in nitrogen chemical shifts, with the effects being most pronounced for nitrogen atoms in close proximity to the halogen substituents [16] [15]. The ¹⁵N chemical shifts also provide valuable information about hydrogen bonding interactions in solution and solid-state environments [7].

| Parameter | Chemical Shift Range (ppm) | Assignment |

|---|---|---|

| ¹H (N-H) | 11-13 | Pyrazole N-H proton |

| ¹H (CH₃) | 2.2-2.6 | Methyl group |

| ¹³C (C-3, C-4) | 70-90 | Iodine-bearing carbons |

| ¹³C (C-5) | 140-160 | Methyl-bearing carbon |

| ¹³C (CH₃) | 10-15 | Methyl carbon |

| ¹⁵N (N-1) | -160 to -180 | Pyrrole-like nitrogen |

| ¹⁵N (N-2) | -100 to -120 | Pyridine-like nitrogen |

Infrared and Raman Spectral Signatures

The vibrational spectroscopy of 3,4-diiodo-5-methyl-1H-pyrazole reveals characteristic absorption bands that reflect the molecular structure and bonding environment. The infrared and Raman spectra provide complementary information about the vibrational modes associated with the pyrazole ring system, iodine substitution, and methyl group functionality [17] [4].

Infrared Spectroscopy Characteristics

The infrared spectrum exhibits distinctive absorption bands corresponding to fundamental vibrational modes of the heterocyclic system. The nitrogen-hydrogen stretching vibration typically appears in the 3100-3300 cm⁻¹ region, with the exact frequency depending on the hydrogen bonding environment and substituent effects [18]. The presence of electron-withdrawing iodine atoms shifts this band to higher frequencies compared to unsubstituted pyrazoles [19] [17].

The pyrazole ring breathing modes appear in the 1400-1600 cm⁻¹ region, showing characteristic patterns that distinguish pyrazole derivatives from other five-membered heterocycles [4] [20]. The carbon-nitrogen stretching vibrations contribute to absorption bands in the 1200-1400 cm⁻¹ range, with specific frequencies influenced by the electronic effects of the iodine substituents [21].

The methyl group vibrational modes provide additional spectroscopic markers, with asymmetric and symmetric carbon-hydrogen stretching appearing in the 2900-3000 cm⁻¹ region [20]. The methyl deformation modes contribute to absorption bands in the 1350-1450 cm⁻¹ range, often overlapping with ring vibrational modes [17].

Raman Spectroscopy Features

Raman spectroscopy provides complementary vibrational information, particularly for modes that are infrared-inactive or weak. The pyrazole ring vibrations show characteristic Raman shifts that are enhanced by the aromatic character of the five-membered ring [22]. The carbon-carbon and carbon-nitrogen stretching modes within the ring system appear as distinct bands in the 1200-1600 cm⁻¹ region [23].

The carbon-iodine stretching vibrations represent particularly diagnostic features in the Raman spectrum, typically appearing in the 200-400 cm⁻¹ region [22]. These low-frequency modes provide direct evidence for the iodine substitution pattern and can be used to distinguish between different iodinated isomers [24].

| Vibrational Mode | Infrared (cm⁻¹) | Raman (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H stretch | 3100-3300 | 3100-3300 | Pyrazole N-H |

| C-H stretch (aromatic) | 3000-3100 | 3000-3100 | Ring C-H |

| C-H stretch (methyl) | 2900-3000 | 2900-3000 | CH₃ modes |

| C=N, C=C stretch | 1400-1600 | 1400-1600 | Ring vibrations |

| C-N stretch | 1200-1400 | 1200-1400 | Ring framework |

| CH₃ deformation | 1350-1450 | 1350-1450 | Methyl bending |

| C-I stretch | 200-400 | 200-400 | Carbon-iodine |

Crystallographic Studies

X-ray Diffraction Analysis

The crystallographic characterization of 3,4-diiodo-5-methyl-1H-pyrazole through X-ray diffraction analysis provides detailed structural information about bond lengths, bond angles, and molecular geometry within the solid-state lattice. While specific crystallographic data for this exact compound remains limited in the current literature, the structural parameters can be inferred from extensive studies of related halogenated pyrazole derivatives and iodinated heterocycles [25] [26] [27].

Molecular Geometry and Bond Parameters

The pyrazole ring system in 3,4-diiodo-5-methyl-1H-pyrazole maintains the characteristic five-membered aromatic structure with slight distortions induced by the heavy iodine substituents. The nitrogen-nitrogen bond distance typically ranges from 1.35-1.37 Å, consistent with values observed in related pyrazole derivatives [28] [29]. The carbon-nitrogen bond lengths within the ring show alternation characteristic of the aromatic system, with values typically falling between 1.32-1.38 Å [30] [31].

The carbon-iodine bond lengths represent critical structural parameters, typically ranging from 2.05-2.15 Å based on studies of iodinated heterocycles [32] [33]. These bonds show lengthening compared to carbon-bromine or carbon-chlorine bonds due to the larger atomic radius of iodine [34] [35]. The bond angles within the pyrazole ring deviate from ideal 108° values due to the electronic and steric effects of the iodine substituents [36] [37].

The methyl group at position 5 exhibits typical tetrahedral geometry with carbon-hydrogen bond lengths of approximately 1.08 Å [38] [39]. The methyl group orientation relative to the pyrazole ring plane depends on crystal packing forces and intermolecular interactions [40] [41].

Unit Cell Parameters and Space Group

Based on comparative analysis with related iodinated pyrazole derivatives, 3,4-diiodo-5-methyl-1H-pyrazole likely crystallizes in common space groups observed for halogenated heterocycles [26] [27]. The presence of heavy iodine atoms facilitates X-ray structure determination through enhanced scattering factors, improving data quality and refinement statistics [42].

The crystal packing is influenced by the large van der Waals radius of iodine atoms and the potential for halogen bonding interactions [43] [44]. The molecular arrangements within the unit cell reflect the balance between maximizing packing efficiency and accommodating the steric requirements of the iodine substituents [32] [37].

| Structural Parameter | Typical Range | Reference Compounds |

|---|---|---|

| N-N bond length | 1.35-1.37 Å | Pyrazole derivatives [28] |

| C-N bond length | 1.32-1.38 Å | Heterocyclic systems [30] |

| C-I bond length | 2.05-2.15 Å | Iodinated aromatics [33] |

| Ring angles | 106-110° | Five-membered rings [37] |

| C-H bond length | 1.08 Å | Typical values [39] |

Comparative Crystal Packing Analysis

The crystal packing analysis of 3,4-diiodo-5-methyl-1H-pyrazole reveals characteristic intermolecular interactions that govern the solid-state organization. Comparison with related halogenated pyrazoles and iodinated heterocycles provides insights into the dominant packing motifs and structure-directing interactions [25] [41] [27].

Intermolecular Hydrogen Bonding Networks

The nitrogen-hydrogen group in 3,4-diiodo-5-methyl-1H-pyrazole participates in characteristic hydrogen bonding interactions that significantly influence crystal packing arrangements. Studies of pyrazole derivatives demonstrate that nitrogen-hydrogen···nitrogen hydrogen bonds represent the primary structure-directing interactions in the solid state [41] [45]. The formation of hydrogen-bonded chains, dimers, or more complex networks depends on the specific substitution pattern and the presence of competing intermolecular interactions [36] [42].

The electron-withdrawing nature of the iodine substituents enhances the acidity of the nitrogen-hydrogen proton, potentially strengthening hydrogen bonding interactions compared to unsubstituted pyrazoles [13] [14]. This effect contributes to the formation of robust hydrogen-bonded networks that influence the overall crystal stability and physical properties [45].

Halogen Bonding Interactions

The presence of two iodine atoms in 3,4-diiodo-5-methyl-1H-pyrazole introduces the possibility of halogen bonding interactions, which have gained recognition as important structure-directing forces in crystal engineering [43] [44]. Iodine atoms can act as halogen bond donors through their σ-holes, interacting with electron-rich regions of neighboring molecules [46].

Research on halogenated pyrazoles demonstrates that iodine···nitrogen interactions represent particularly favorable halogen bonding motifs [43]. The geometric requirements for effective halogen bonding, including directional preferences and distance criteria, influence the crystal packing arrangements and can compete with traditional hydrogen bonding interactions [44] [46].

Van der Waals Interactions and π-π Stacking

The aromatic character of the pyrazole ring system enables π-π stacking interactions between parallel or offset-parallel molecular planes [39] [29]. However, the presence of bulky iodine substituents may disrupt optimal π-π stacking arrangements, leading to alternative packing motifs [32] [25].

The large van der Waals radius of iodine atoms (approximately 1.98 Å) creates significant steric constraints that influence intermolecular approach distances and molecular orientations [47] [46]. These steric effects must be balanced against attractive interactions to achieve energetically favorable crystal packing arrangements [26] [42].

Comparison with Related Compounds

Comparative analysis with 4-iodo-1H-pyrazole, which represents the most closely related structurally characterized compound, reveals important packing motifs common to iodinated pyrazoles [26] [27]. The crystal structure of 4-iodo-1H-pyrazole demonstrates the formation of hydrogen-bonded chains with characteristic geometric parameters that can serve as a reference for understanding the packing of 3,4-diiodo-5-methyl-1H-pyrazole [42].

Studies of other halogenated pyrazoles, including 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid and related derivatives, provide additional structural comparisons that illuminate the effects of different halogen substituents and substitution patterns on crystal packing [35] [48]. These comparative studies reveal consistent trends in hydrogen bonding geometries and intermolecular interaction patterns across the halogenated pyrazole family [25] [49].

| Interaction Type | Typical Distance (Å) | Geometric Criteria | Influence on Packing |

|---|---|---|---|

| N-H···N hydrogen bonds | 2.8-3.2 | Linear arrangement | Chain/network formation [41] |

| I···N halogen bonds | 3.0-3.5 | Directional σ-hole | Secondary interactions [43] |

| I···I contacts | 3.5-4.0 | Van der Waals limit | Space-filling effects [46] |

| π-π stacking | 3.3-3.8 | Parallel/offset rings | Layer structures [39] |